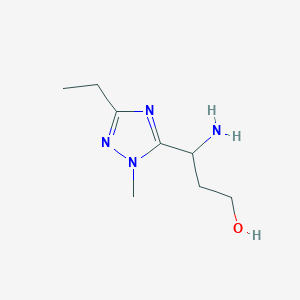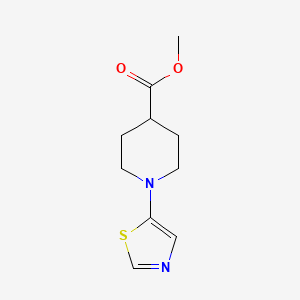![molecular formula C12H11ClO B13468222 [4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
[4-(Chloromethyl)naphthalen-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Chloromethyl)naphthalen-1-yl]methanol: is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, where a chloromethyl group and a hydroxymethyl group are attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chloromethylation of Naphthalene: The synthesis of [4-(Chloromethyl)naphthalen-1-yl]methanol typically begins with the chloromethylation of naphthalene. This reaction involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
Reduction: The resulting chloromethylated naphthalene is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Chloromethyl)naphthalen-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form naphthalen-1-ylmethanol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols are used under basic or neutral conditions.
Major Products:
Oxidation: Formation of naphthalen-1-ylmethanal or naphthalen-1-ylmethanoic acid.
Reduction: Formation of naphthalen-1-ylmethanol.
Substitution: Formation of various substituted naphthalen-1-ylmethanol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [4-(Chloromethyl)naphthalen-1-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of desired products.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in the synthesis of pharmaceutical agents due to its structural similarity to biologically active molecules.
Biochemical Studies: It is used in studies to understand the interaction of naphthalene derivatives with biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals and intermediates.
Mécanisme D'action
The mechanism of action of [4-(Chloromethyl)naphthalen-1-yl]methanol involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo nucleophilic substitution, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects in various applications.
Comparaison Avec Des Composés Similaires
Naphthalene: The parent compound, naphthalene, lacks the functional groups present in [4-(Chloromethyl)naphthalen-1-yl]methanol.
Naphthalen-1-ylmethanol: This compound is similar but lacks the chloromethyl group.
Chloromethylnaphthalene: This compound has the chloromethyl group but lacks the hydroxymethyl group.
Uniqueness:
Functional Groups: The presence of both chloromethyl and hydroxymethyl groups in this compound makes it unique and versatile for various chemical reactions and applications.
Reactivity: The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in synthesis and industry.
Propriétés
Formule moléculaire |
C12H11ClO |
|---|---|
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
[4-(chloromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H11ClO/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,14H,7-8H2 |
Clé InChI |
ZVOXTLXPWPWJSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=CC=C(C2=C1)CO)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)
![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B13468152.png)
![methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
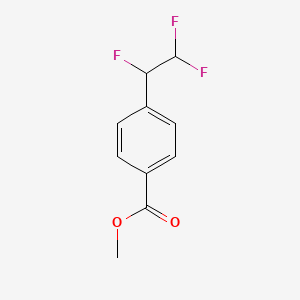
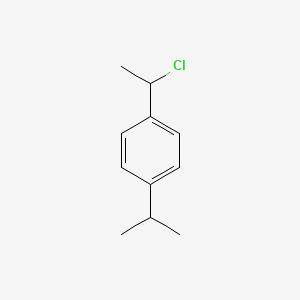
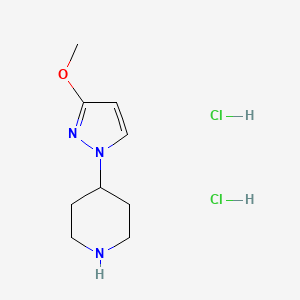

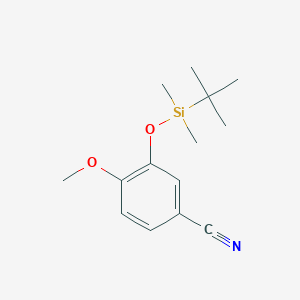
![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)
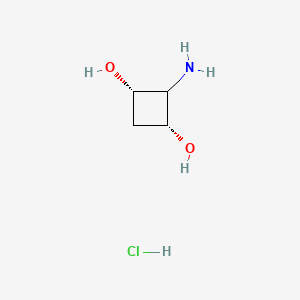
![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)

